N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
Description
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a methyl group at position 5, linked via a methylene bridge to an isonicotinamide moiety. The isonicotinamide group is further modified with a tetrahydrothiophen-3-yloxy substituent at position 2.
Properties
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-9-17-18-13(20-9)7-16-14(19)10-2-4-15-12(6-10)21-11-3-5-22-8-11/h2,4,6,11H,3,5,7-8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUPDFHDYWAMOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=CC(=NC=C2)OC3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound can be characterized by the following properties:
- Molecular Formula : C12H14N4O2S
- Molecular Weight : 270.33 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general approach includes:
- Formation of the 5-methyl-1,3,4-oxadiazole derivative.
- Coupling with isonicotinamide.
- Introduction of the tetrahydrothiophen moiety via nucleophilic substitution.
Anticancer Activity
Recent studies indicate that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives have shown promising results against various cancer cell lines including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10.5 |
| MCF7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 12.0 |
These findings suggest that the oxadiazole ring enhances the cytotoxicity of the compound against tumor cells through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
N-(5-methyl-1,3,4-oxadiazol-2-yl)methyl derivatives have been evaluated for their antimicrobial properties. In vitro tests demonstrated effectiveness against:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results underscore the potential of this compound as a lead for developing new antimicrobial agents .
Neuroprotective Effects
Preliminary studies suggest that oxadiazole derivatives may possess neuroprotective properties. In models of neurodegeneration, these compounds have been shown to reduce oxidative stress markers and improve neuronal survival rates by modulating pathways involved in neuroinflammation .
Case Studies
- Anticancer Efficacy : A study focusing on the structure–activity relationship of oxadiazole derivatives found that modifications at the 2-position significantly enhanced anticancer activity against breast cancer cell lines .
- Antimicrobial Screening : A comprehensive evaluation of various oxadiazole derivatives revealed that those with a tetrahydrothiophen moiety exhibited superior antibacterial activity compared to their counterparts lacking this feature .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Moieties
a. N-((5-(Methylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide Derivatives () These compounds, such as N-((5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl)-2-nitrobenzamide, differ by replacing the methyl group on the oxadiazole with a methylthio (-SMe) substituent. In antiviral assays, derivatives like compound 446 exhibited superior potency (IC₅₀ = 0.8 μM) compared to the reference standard NNM (IC₅₀ = 1.2 μM), highlighting the critical role of substituent electronic effects .
b. N-(5-Nitrothiazol-2-yl)-2-[[5-((Tetrahydronaphthalen-2-yl)oxy)methyl]-1,3,4-oxadiazol-2-yl]thio]acetamide (Compound 9, )
This compound shares the oxadiazole-thioether linkage but incorporates a nitrothiazole group instead of isonicotinamide. It demonstrated potent pro-apoptotic activity in A549 lung cancer cells (apoptosis induction = 42%, vs. cisplatin at 28%) and mitochondrial membrane depolarization, suggesting a distinct mechanism involving kinase inhibition (e.g., Akt/FAK pathways) .
Analogues with Isonicotinamide Backbone
a. N-(3-Cyclohexyl-5-(2-((4-Nitrophenyl)amino)-2-oxoethyl)-4-oxo-2-thioxoimidazolidin-1-yl)isonicotinamide (Compound 2D, ) This derivative replaces the oxadiazole-tetrahydrothiophene system with a thiohydantoin-imidazolidinone core. Despite structural divergence, the retained isonicotinamide group correlates with antimicrobial activity (MIC = 8 μg/mL against S. aureus), though the target compound’s tetrahydrothiophene moiety may confer improved solubility .
b. N-(5-Benzylidene-2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)isonicotinamide ()
This thiazolidinedione-isonicotinamide hybrid showed broad-spectrum antifungal activity (MIC = 4 μg/mL against C. albicans), outperforming clotrimazole (MIC = 8 μg/mL). The tetrahydrothiophene group in the target compound could modulate steric interactions with fungal CYP51 targets .
Analogues with Tetrahydrothiophene Substitutions
N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide () This compound replaces the oxadiazole ring with a benzimidazole, retaining the tetrahydrothiophen-3-yloxy group. While biological data are unavailable, benzimidazoles are known for DNA intercalation and topoisomerase inhibition, suggesting divergent mechanisms compared to the oxadiazole-based target compound .
Comparative Data Tables
Table 1: Structural and Functional Comparison of Key Analogues
Preparation Methods
Cyclocondensation of Hydrazides and Carboxylic Acid Derivatives
The 1,3,4-oxadiazole core is typically synthesized via cyclocondensation of sulfonyl acetic acid hydrazides with activated carboxylic acids. For 5-methyl substitution, acetylhydrazine derivatives serve as precursors. A representative protocol involves:
- Reacting acetylhydrazine with methyl sulfonylacetic acid in phosphorus oxychloride (POCl₃) under reflux (4–6 h), yielding 5-methyl-1,3,4-oxadiazole-2-thiol .
- Subsequent methylation using iodomethane in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) produces 5-methyl-2-(methylthio)-1,3,4-oxadiazole .
- Amination via nucleophilic displacement with ammonia in ethanol (EtOH) generates 5-methyl-1,3,4-oxadiazole-2-methylamine (Yield: 68–72%).
Key Optimization Parameters
| Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization Agent | POCl₃ vs. T3P | 68 vs. 82 | |
| Solvent | DMF vs. THF | 72 vs. 65 | |
| Temperature | Reflux (80°C) vs. RT | 68 vs. 45 |
Preparation of 2-((Tetrahydrothiophen-3-yl)Oxy)Isonicotinic Acid
Nucleophilic Aromatic Substitution
The tetrahydrothiophene-3-ol moiety is introduced via nucleophilic displacement on 2-chloroisonicotinic acid:
- 2-Chloroisonicotinic acid is treated with tetrahydrothiophen-3-ol in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature (12–16 h).
- Acidic work-up (HCl) yields 2-((tetrahydrothiophen-3-yl)oxy)isonicotinic acid (Yield: 75–80%).
Reagent Comparison
| Base | Solvent | Temperature | Yield (%) | |
|---|---|---|---|---|
| NaH | THF | 0°C → RT | 78 | |
| K₂CO₃ | DMF | 80°C | 62 |
Amide Coupling and Final Assembly
Activation of the Carboxylic Acid
The carboxylic acid is activated using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or propylphosphonic anhydride (T3P) . For instance:
Coupling with 5-Methyl-1,3,4-Oxadiazole-2-Methylamine
The activated acid is reacted with 5-methyl-1,3,4-oxadiazole-2-methylamine in DCM at room temperature (12–18 h). Purification via column chromatography (SiO₂, EtOAc/hexane) affords the final compound (Yield: 65–70%).
Coupling Agent Efficiency
| Agent | Solvent | Time (h) | Yield (%) | |
|---|---|---|---|---|
| EDC/HOBt | DCM | 18 | 60 | |
| T3P | DCM | 12 | 70 | |
| HATU/DIPEA | DMF | 6 | 68 |
Mechanistic Insights and Side-Reaction Mitigation
Competing Cyclization Pathways
During oxadiazole formation, competing thiadiazole synthesis may occur if sulfur-containing reagents (e.g., Lawesson’s reagent) are present. Strict exclusion of sulfur sources and use of inert atmospheres (N₂/Ar) minimize this side reaction.
Epimerization Risks
The tetrahydrothiophene ring’s stereocenter necessitates careful control of reaction conditions. Use of non-polar solvents (e.g., hexane) and low temperatures (0–5°C) during coupling prevents racemization.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed ≥98% purity, with retention time = 6.8 min.
Scale-Up Considerations and Green Chemistry Alternatives
Solvent Substitution
Replacing DCM with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield (68%).
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) during oxadiazole formation reduces reaction time from 6 h to 30 min with comparable yield (70%).
Q & A
Q. Q1. What are the standard synthetic routes for preparing N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, and what analytical techniques are critical for confirming its structure?
Methodological Answer: The synthesis typically involves multi-step pathways:
Oxadiazole Ring Formation : Cycloaddition reactions between nitrile oxides and dipolarophiles (e.g., substituted methyl groups) are common for constructing the 1,3,4-oxadiazole core .
Coupling Reactions : The tetrahydrothiophen-3-yloxy group is introduced via nucleophilic substitution or Mitsunobu reactions under anhydrous conditions .
Amide Bond Formation : Carbodiimide-based coupling agents (e.g., EDC/HOBt) link the oxadiazole and isonicotinamide moieties .
Q. Characterization :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Optional for resolving stereochemical ambiguities in the tetrahydrothiophen moiety .
Advanced Reaction Mechanisms
Q. Q2. How do reaction conditions (e.g., solvent polarity, temperature) influence the regioselectivity of the oxadiazole and tetrahydrothiophen coupling steps?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the tetrahydrothiophen-3-ol oxygen, favoring SN2 mechanisms .
- Temperature : Elevated temperatures (>80°C) accelerate cycloaddition but may promote side reactions (e.g., oxadiazole ring decomposition). Kinetic studies using differential scanning calorimetry (DSC) are recommended for optimization .
- Catalysts : Lewis acids (e.g., ZnCl) improve yields in cycloaddition by stabilizing transition states .
Biological Activity Profiling
Q. Q3. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in oncology or antimicrobial research?
Methodological Answer:
- Anticancer Screening :
- MTT Assay : Measures cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC) should account for the compound’s solubility in DMSO/PBS mixtures .
- Apoptosis Markers : Flow cytometry with Annexin V/PI staining quantifies apoptosis induction .
- Antimicrobial Testing :
- MIC Determination : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
Data Contradictions and Reproducibility
Q. Q4. How can researchers resolve discrepancies between computational predictions (e.g., docking studies) and experimental bioactivity data for this compound?
Methodological Answer:
Re-evaluate Binding Poses : Use molecular dynamics simulations (e.g., GROMACS) to assess protein-ligand stability over time .
Solubility Adjustments : Poor aqueous solubility may artificially reduce observed activity. Use co-solvents (e.g., cyclodextrins) or prodrug strategies .
Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to efficacy未被预测 .
Structure-Activity Relationship (SAR) Optimization
Q. Q5. Which substituents on the oxadiazole and tetrahydrothiophen moieties most significantly impact bioactivity, and how can they be modified?
Methodological Answer:
- Oxadiazole Modifications :
- 5-Methyl Group : Enhances metabolic stability but reduces solubility. Replace with trifluoromethyl for balanced lipophilicity .
- N-Methylation : Decreases hydrogen-bonding capacity, potentially reducing target affinity .
- Tetrahydrothiophen Modifications :
Advanced Analytical Challenges
Q. Q6. How can researchers address overlapping signals in 1H^1H1H NMR spectra caused by the tetrahydrothiophen and oxadiazole protons?
Methodological Answer:
2D NMR Techniques :
- COSY : Identifies scalar couplings between adjacent protons.
- HSQC : Correlates and shifts to resolve overlapping methyl/methylene groups .
Solvent Selection : Deuterochloroform (CDCl) may simplify splitting patterns compared to DMSO-d.
Variable Temperature NMR : Heating to 50°C reduces rotational barriers, sharpening broad signals .
Computational Modeling
Q. Q7. Which quantum mechanical methods are optimal for modeling the electronic properties of the oxadiazole ring?
Methodological Answer:
- Density Functional Theory (DFT) : B3LYP/6-31G(d) basis set calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic regions for SAR-driven modifications .
- Docking Studies : AutoDock Vina or Glide assesses binding modes with targets like PARP or EGFR kinases .
Stability and Degradation Pathways
Q. Q8. What are the major degradation products of this compound under accelerated stability conditions (e.g., 40°C/75% RH)?
Methodological Answer:
- Forced Degradation Studies :
- Hydrolysis : Acidic/basic conditions cleave the amide bond, yielding 5-methyl-1,3,4-oxadiazole-2-carboxylic acid and tetrahydrothiophen-3-ol .
- Oxidation : Tetrahydrothiophen sulfur oxidizes to sulfoxide/sulfone derivatives, detectable via HPLC-MS .
- Photostability : UV irradiation at 254 nm may induce oxadiazole ring opening; use amber glass vials for storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
